molecular formula C16H12O5 B1665396 Acacetin CAS No. 480-44-4

Acacetin

カタログ番号: B1665396
CAS番号: 480-44-4
分子量: 284.26 g/mol
InChIキー: DANYIYRPLHHOCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a naturally occurring flavone found in plants such as Agastache rugosa, Ziziphora clinopodioides, and Calea urticifolia . Its chemical structure features hydroxyl groups at positions 5 and 7 of the A-ring and a methoxy group at position 4′ of the B-ring, distinguishing it from other flavonoids. This compound is isolated using chromatographic techniques like HPLC and synthesized through methods involving dibenzylphosphite and formic acid .

Pharmacologically, this compound exhibits anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective activities. It modulates pathways such as PI3K/Akt, Nrf-2, PPARγ, and STING, targeting conditions ranging from liver injury to atrial fibrillation and neurodegenerative diseases .

特性

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYIYRPLHHOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197383
Record name Acacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-44-4
Record name Acacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACACETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWI7J0A2CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Botanical Sources and Isolation Protocols

Acacetin occurs naturally in 92 plant species across 12 families, with Tanacetum vulgare (tansy) and Sideritis species containing 0.8–1.2% dry weight concentrations. The standard isolation protocol involves:

  • Ethanol/water (70:30 v/v) extraction at 60°C for 8 hours
  • Sequential liquid-liquid partitioning with ethyl acetate
  • Silica gel chromatography using chloroform-methanol gradients (9:1 → 1:1)
  • Final purification via preparative HPLC (C18 column, 40% acetonitrile isocratic elution)

This method yields 98.7% pure this compound but requires 14–21 days for complete processing. Major limitations include seasonal variability in plant content (±23% inter-harvest fluctuation) and co-extraction of structurally similar flavonoids requiring multiple chromatographic steps.

Solvent Optimization Studies

Recent advances in pressurized liquid extraction (PLE) demonstrate improved efficiency:

Parameter Conventional PLE
Temperature 60°C 120°C
Pressure 1 atm 10 MPa
Extraction Time 8 hours 45 minutes
Solvent Consumption 500 mL/g 150 mL/g
Yield 0.9% 1.4%

Data from shows PLE increases extraction efficiency 55% while reducing processing time 90%, though requiring specialized equipment.

Chemical Synthesis Approaches

Baker-Venkataraman Rearrangement

The classical synthesis route involves three stages:

  • Chalcone Formation :

    • 4′-Methoxy-2,4,6-trihydroxyacetophenone + benzaldehyde derivatives
    • NaOH/ethanol catalysis at 0–5°C for 24 hours
  • Cyclization :

    • Sulfuric acid/acetic anhydride (1:3) at 110°C
    • Generates flavanone intermediate
  • Oxidation :

    • I₂/DMSO system at 140°C for 6 hours
    • Final this compound yield: 68–72%

This method produces gram-scale quantities but suffers from harsh reaction conditions and multiple purification steps.

Catalytic Synthesis Innovations

Zhao et al.'s optimized protocol using 4-dimethylaminopyridine (DMAP) achieves 89% yield through:

  • DMAP (15 mol%) in dichloromethane
  • Room temperature, 8-hour reaction
  • Single-step conversion from naringenin precursor

Comparative analysis reveals:

Catalyst Temp (°C) Time (h) Yield (%)
None 110 24 42
H₂SO₄ 100 12 65
DMAP 25 8 89

This catalytic system reduces energy input 75% while improving atom economy to 94%.

Microbial Biosynthesis Platforms

coli Co-Culture System

Wang et al.'s landmark study engineered a three-strain E. coli consortium achieving de novo this compound biosynthesis:

  • Glucose → Malonyl-CoA (Strain 1: ACC, FAS overexpression)
  • Malonyl-CoA → Naringenin (Strain 2: CHS, CHI enzymes)
  • Naringenin → this compound (Strain 3: FNS, OMT)

Optimized conditions in shake flasks:

  • 48-hour fermentation at 30°C
  • 20 g/L glucose feeding
  • Dissolved oxygen maintained at 30%

Results showed:

  • 20.3 mg/L this compound titer
  • 0.42 mg/g DCW productivity
  • 83% conversion efficiency from naringenin

Metabolic Engineering Challenges

Key limitations in microbial production:

  • Cofactor Imbalance : NADPH requirements exceed cellular regeneration capacity
  • Enzyme Inhibition : O-methyltransferase inhibited by S-adenosylhomocysteine
  • Toxicity : this compound accumulation >25 mg/L inhibits cell growth

Recent solutions include:

  • Modular cofactor recycling : Co-expression of glucose dehydrogenase (GDH) boosts NADPH supply 2.3-fold
  • Compartmentalization : Peroxisomal targeting of OMT reduces cytotoxicity

Advanced Formulation Strategies

Prodrug Development

Liu et al.'s phosphate prodrug (this compound-7-O-phosphate sodium) demonstrates:

Property This compound Prodrug
Water Solubility 0.03 mg/mL 57.9 mg/mL
Plasma Half-life 1.2 h 4.8 h
Bioavailability 6.7% 39.2%
LD₅₀ (mouse, i.v.) 900 mg/kg 320 mg/kg

The prodrug undergoes enzymatic hydrolysis in plasma, achieving sustained release over 8 hours.

Microemulsion Systems

Wang et al.'s optimized transdermal formulation contains:

  • 12.2% Medium-chain triglycerides (oil phase)
  • 39.8% Cremophor EL/Transcutol P (surfactant/cosurfactant)
  • 48% Water
  • 10% DMSO as permeation enhancer

Key performance metrics:

  • 98.4% encapsulation efficiency
  • 32.6 μg/cm²/h skin permeation rate
  • 8.7-fold bioavailability increase vs oral administration

Analytical Characterization

LC-MS/MS Quantification

Kim et al.'s validated method achieves:

  • LLOQ: 0.5 ng/mL in human plasma
  • Linear range: 0.5–1000 ng/mL (r²=0.9993)
  • Intraday precision: 1.4–4.7% RSD
  • Recovery: 91.5–95.6%

Critical MS parameters:

  • ESI negative mode (-3500 V)
  • MRM transition 283.1 → 268.0
  • Collision energy 25 eV

Stability Profiling

Accelerated stability studies reveal:

Condition Degradation (%)
pH 1.2 (37°C, 6h) 42.7
pH 6.8 (37°C, 6h) 18.9
UV Light (24h) 89.4
40°C/75% RH (1M) 12.3

Data underscores the necessity for light-protected formulations and enteric coatings.

作用機序

Acacetin exerts its effects through various molecular targets and pathways:

類似化合物との比較

Table 1: Structural Features and Key Pharmacological Differences

Compound Structure Key Substituents Notable Activities
This compound 5,7-dihydroxy-4′-methoxyflavone 4′-OCH₃ MAO-B inhibition (IC₅₀ = 49 nM), anti-atrial fibrillation, STING pathway modulation
Apigenin 5,7,4′-trihydroxyflavone 4′-OH Nrf-2/PPARγ-mediated liver protection, requires higher doses (80–100 mg/kg)
Chrysin 5,7-dihydroxyflavone No 4′ substitution Vasorelaxant effects, limited evidence in liver or cancer pathways
Tilianin Flavonoid glycoside 7-O-glucoside Anticoagulant activity, lacks direct MAO or PI3K/Akt modulation

Pharmacological Efficacy and Mechanisms

Monoamine Oxidase (MAO) Inhibition

This compound is a potent, reversible MAO-B inhibitor (IC₅₀ = 49 nM), outperforming apigenin due to its methoxy group enhancing hydrophobic interactions with the enzyme’s active site . Molecular dynamics simulations confirm its stable binding to MAO-B, whereas apigenin shows weaker affinity .

Table 2: MAO Inhibition Profiles

Compound MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity (MAO-B/MAO-A)
This compound 121 49 2.47
Apigenin 420 210 2.00
This compound 7-O-Methyl Ether 95 35 2.71

Liver Protection

This compound and its prodrug (5 mg/kg, subcutaneous) reduce acetaminophen-induced liver injury (AILI) by suppressing ER stress and activating PPARγ, outperforming apigenin, which requires 80–100 mg/kg orally . The prodrug’s 20-fold higher bioavailability highlights this compound’s clinical adaptability .

Anticancer Activity

This compound inhibits gastric cancer (GC) metastasis via PI3K/Akt/Snail pathway suppression and upregulates E-cadherin, unlike apigenin, which primarily targets oxidative stress .

Bioavailability and Toxicity

This compound’s low solubility limits its oral use, necessitating prodrug formulations. In contrast, apigenin and chrysin have moderate solubility but lower potency . This compound’s LD₅₀ (933 mg/kg) indicates a safer profile than tilianin, which lacks toxicity data . However, high concentrations (500 μM) inhibit seed germination in lettuce and onion, suggesting phytotoxicity in agricultural contexts .

生物活性

Acacetin, a flavonoid compound predominantly found in various plants, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-cancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Overview of this compound

This compound (4',5,7-trihydroxyflavone) is a naturally occurring flavonoid that exhibits a range of pharmacological effects. It is primarily extracted from the leaves and flowers of several plants, including Aloe vera, Sparganii rhizoma, and Ampelopsis cantoniensis. This compound has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

The biological activities of this compound are mediated through various molecular pathways. Key mechanisms include:

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in cancer cells, leading to inhibited proliferation. This was notably observed in non-small-cell lung cancer (NSCLC) cells (A549 and H460) treated with this compound .
  • Apoptosis Induction : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Targeting Oncogenic Pathways : this compound has been identified as a direct inhibitor of the epidermal growth factor receptor (EGFR), affecting downstream signaling pathways such as STAT3 and ERK in gastric cancer cells .
  • Tumor Suppressor Activation : The compound enhances the expression of tumor suppressor p53, which plays a crucial role in regulating cell cycle and apoptosis .

Anticancer Activity

This compound's anticancer effects have been documented across various types of cancer. Below is a summary of key findings:

Cancer Type Effects Observed Mechanism
Non-small-cell lung cancer (NSCLC)Inhibition of cell proliferation, migration, and invasion; induction of apoptosisG2/M phase arrest; upregulation of p53; downregulation of PD-L1
Gastric cancerDecreased tumor growth; enhanced apoptosisDirect binding to EGFR; inhibition of STAT3 and ERK pathways
Breast cancerSynergistic effects with doxorubicin; reduced clonogenic potentialInduction of G2/M arrest; modulation of CDK-cyclin complex

Case Studies

  • NSCLC Study : A study demonstrated that this compound significantly inhibited the growth of A549 and H460 NSCLC cells in vitro. Flow cytometry analysis revealed that this compound induced G2/M phase arrest and increased apoptosis rates in a dose-dependent manner. In vivo experiments using A549-xenografted nude mice showed that this compound suppressed tumor formation without significant toxicity .
  • Gastric Cancer Research : Another investigation highlighted this compound's role in promoting apoptosis in gastric cancer cells by targeting EGFR. The study found that this compound administration led to decreased levels of phosphorylated EGFR in xenograft tumors, resulting in significant tumor regression .
  • Combination Therapy : Research indicated that combining this compound with doxorubicin enhanced the therapeutic efficacy against NSCLC cells. The combination treatment resulted in a marked decrease in cell viability compared to control groups .

Q & A

Q. What experimental models are standard for evaluating Acacetin’s effects on metabolic disorders?

Methodological Answer:

  • Hypertension/Insulin Resistance: Spontaneously Hypertensive Rats (SHR) are used to model hypertension and insulin resistance. Key metrics include systolic blood pressure (SBP) and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). This compound (5–20 mg/kg) significantly reduced SBP and HOMA-IR in SHR rats, validated via one-way ANOVA (P<0.01) .
  • Sepsis: Lipopolysaccharide (LPS)-induced models in mice assess anti-inflammatory effects. This compound (10–50 mg/kg) suppressed pro-inflammatory cytokines (e.g., TNF-α, IL-6) and attenuated M1 macrophage polarization via network pharmacology and molecular docking .

Q. How is this compound’s antioxidant activity quantified in vitro?

Methodological Answer:

  • DPPH/ABTS Assays: Measure free radical scavenging capacity.
  • Cellular ROS Detection: Fluorescent probes (e.g., DCFH-DA) in cancer cells (e.g., SJSA osteosarcoma) show this compound reduces ROS by >50% at 25 μM. Validation includes Western blot for Nrf2/HO-1 pathways .
  • Animal Models: SOD and MDA levels in serum/tissues (e.g., cerebral ischemia-reperfusion injury) confirm systemic antioxidant effects .

Q. What are the primary signaling pathways targeted by this compound in cancer research?

Methodological Answer:

  • NF-κB/Akt Inhibition: In prostate cancer (DU145 cells), this compound (10–50 μM) suppresses NF-κB nuclear translocation and Akt phosphorylation, reducing Bcl-2/XIAP levels. MTT assays show IC₅₀ ≈ 25 μM .
  • ROS/JNK Activation: In osteosarcoma, this compound (20 μM) induces apoptosis via JNK phosphorylation, reversed by ROS scavengers (e.g., glutathione) .

Advanced Research Questions

Q. How does this compound’s modulation of NF-κB/Akt pathways yield divergent outcomes in osteoporosis vs. cancer?

Methodological Answer:

  • Osteoporosis (Bone Remodeling): this compound (10 mg/kg/day in OVX mice) inhibits osteoclastogenesis via RANKL-induced NFATc1 suppression while promoting angiogenesis through M-CSF/EPC migration. Conflicting roles of NF-κB in bone resorption vs. H-vessel formation require lineage-specific assays (TRAP staining, micro-CT) .
  • Prostate Cancer: The same pathways induce apoptosis (Annexin V/PI staining, TUNEL assays) by downregulating anti-apoptotic proteins (Bcl-2, XIAP). Context-dependent crosstalk with androgen receptors may explain tissue specificity .

Q. What experimental strategies resolve contradictions in this compound’s cardiovascular effects?

Methodological Answer:

  • J Wave Syndromes (JWS): In canine wedge preparations, this compound (5–10 μM) suppresses arrhythmias by inhibiting transient outward K⁺ current (Ito). However, in RV/LV electrograms, no significant differences were observed between controls and this compound groups (P >0.05), highlighting dose- and model-dependent variability .
  • Statistical Mitigation: Use multi-electrode arrays (MEAs) to map regional electrophysiological responses. Pair with Langendorff-perfused whole-heart models to reconcile in vitro/in vivo discrepancies .

Q. How can network pharmacology identify novel targets for this compound in complex diseases like sepsis?

Methodological Answer:

  • Target Screening: Overlap PPI networks (e.g., STRING) to identify hub targets (EGFR, PTGS2, SRC). KEGG enrichment reveals gap junction pathways (e.g., Connexin 43) as critical for this compound’s anti-inflammatory effects in LPS-induced sepsis .
  • Validation: siRNA knockdown of SRC in macrophages confirms reduced M1 polarization (P<0.05). Molecular docking (AutoDock Vina) validates this compound’s binding affinity to SRC (ΔG ≈ -9.2 kcal/mol) .

Methodological Recommendations

  • Experimental Design: Follow PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis clarity .
  • Data Reproducibility: Detail protocols for BMDM isolation () or RNA-seq () to enable replication.
  • Conflict Resolution: Use meta-analysis (e.g., RevMan) to harmonize contradictory results (e.g., cardiovascular studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acacetin
Reactant of Route 2
Reactant of Route 2
Acacetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。